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Compound of Interest

Compound Name: YM758

Cat. No.: B8069513 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
YM758 is a potent and selective inhibitor of the hyperpolarization-activated cyclic nucleotide-

gated (HCN) channel, also known as the "funny" or If current channel. Developed by Astellas

Pharma, YM758 was investigated as a novel therapeutic agent for stable angina and atrial

fibrillation. Its mechanism of action involves the direct blockade of If channels in the sinoatrial

node, leading to a reduction in heart rate without significantly affecting other cardiovascular

parameters. Despite promising preclinical data, the clinical development of YM758 was

discontinued. This technical guide provides a comprehensive overview of the chemical

structure, physicochemical and pharmacological properties, and available experimental data on

YM758, intended to serve as a valuable resource for researchers and drug development

professionals.

Chemical Structure and Properties
YM758 is a complex synthetic molecule, and it is the (R)-enantiomer that possesses the

desired pharmacological activity. It has been primarily studied as a monophosphate salt to

improve its pharmaceutical properties.

Table 1: Chemical and Physical Properties of YM758 and its Monophosphate Salt
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Property YM758 (Free Base)
YM758
Monophosphate

Reference(s)

IUPAC Name

(-)-N-{2-[(3R)-3-(6,7-

dimethoxy-1,2,3,4-

tetrahydroisoquinoline

-2-carbonyl)piperidin-

1-yl]ethyl}-4-

fluorobenzamide

N-[2-[(3R)-3-(6,7-

dimethoxy-3,4-

dihydro-1H-

isoquinoline-2-

carbonyl)piperidin-1-

yl]ethyl]-4-

fluorobenzamide;phos

phoric acid

[1]

Molecular Formula C26H32FN3O4 C26H35FN3O8P [1][2]

Molecular Weight 469.55 g/mol 567.5 g/mol [1][2]

SMILES

COc1cc2CCN(Cc2cc1

OC)C(=O)C[C@@H]3

CCCN(CCNC(=O)c4c

cc(cc4)F)C3

COC1=C(C=C2CN(C

CC2=C1)C(=O)

[C@@H]3CCCN(C3)

CCNC(=O)C4=CC=C(

C=C4)F)OC.OP(=O)

(O)O

[2]

InChI

InChI=1S/C26H32FN

3O4/c1-33-23-14-19-

9-12-30(17-21(19)15-

24(23)34-2)26(32)20-

4-3-11-29(16-20)13-

10-28-25(31)18-5-7-

22(27)8-6-18/h5-8,14-

15,20H,3-4,9-13,16-

17H2,1-2H3,

(H,28,31)/t20-/m1/s1

InChI=1S/C26H32FN

3O4.H3O4P/c1-33-23-

14-19-9-12-30(17-

21(19)15-24(23)34-

2)26(32)20-4-3-11-

29(16-20)13-10-28-

25(31)18-5-7-22(27)8-

6-18;1-5(2,3)4/h5-

8,14-15,20H,3-4,9-

13,16-17H2,1-2H3,

(H,28,31);

(H3,1,2,3,4)/t20-;/m1./

s1

[2]

Solubility
Soluble in DMSO (100

mg/mL, 212.97 mM)
Not explicitly found [3]
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Note: Data for pKa and logP were not available in the searched literature.

Pharmacology
Mechanism of Action
YM758 is a selective inhibitor of the If current in the sinoatrial (SA) node of the heart.[4] The If

current, carried by HCN channels, is a mixed sodium-potassium inward current that plays a

crucial role in the spontaneous diastolic depolarization of pacemaker cells, thereby controlling

the heart rate. By blocking this current, YM758 slows the rate of diastolic depolarization,

leading to a dose-dependent reduction in heart rate. A key advantage of this mechanism is the

selective action on the SA node, with minimal effects on other cardiac electrophysiological

parameters such as ventricular repolarization and myocardial contractility.
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Caption: Mechanism of action of YM758 in the sinoatrial node.

Pharmacodynamics
Preclinical studies have demonstrated that YM758 effectively reduces heart rate in a dose-

dependent manner in various animal models. This bradycardic effect is achieved without

significant changes in blood pressure, atrioventricular conduction, or cardiac contractility,

highlighting its selectivity for the If current.

Pharmacokinetics and Metabolism
The pharmacokinetic profile of YM758 has been investigated in several preclinical species.

Table 2: Summary of Pharmacokinetic Parameters of YM758 in Animals
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Parameter Rat Dog Reference(s)

Bioavailability (Oral) 7.5 - 16.6% 16.1 - 22.0%

Elimination Half-life

(t1/2)
1.14 - 1.16 h 1.10 - 1.30 h

Total Body Clearance

(CLtot)
5.71 - 7.27 L/h/kg 1.75 - 1.90 L/h/kg

Plasma Protein

Binding
Not specified Saturation observed

Major Binding Protein Not specified
α1-acid glycoprotein

(AGP)

Blood-to-Plasma Ratio 1.36 - 1.42 0.95 - 1.15

Note: Human pharmacokinetic data is limited.

Metabolism
In vitro studies using human liver microsomes have shown that YM758 is metabolized by

cytochrome P450 enzymes, primarily CYP2D6 and CYP3A4.[5] The major metabolic pathways

include oxidation, hydration, and demethylation, followed by sulfate or glucuronide conjugation.

[1]

Table 3: In Vitro Inhibition Constants (Ki) of YM758 for Human CYP Isozymes

CYP Isozyme Substrate Ki (µM) Reference(s)

Midazolam (CYP3A4) 59 - 340 [5]

Nifedipine (CYP3A4) 59 - 340 [5]

Metoprolol (CYP2D6) 59 - 340 [5]

The metabolism of YM758 can be inhibited by potent inhibitors of CYP2D6 (e.g., quinidine) and

CYP3A4 (e.g., ketoconazole), suggesting a potential for drug-drug interactions.[5]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b8069513?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/71753007
https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CUE40R3FTQ
https://www.benchchem.com/product/b8069513?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/71753007
https://pubchem.ncbi.nlm.nih.gov/compound/71753007
https://pubchem.ncbi.nlm.nih.gov/compound/71753007
https://www.benchchem.com/product/b8069513?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/71753007
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8069513?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Metabolic Pathways

YM758

Oxidation

Hydration

O-Demethylation Sulfate/Glucuronide
ConjugationCYP2D6

CYP3A4

Click to download full resolution via product page

Caption: Proposed metabolic pathways of YM758.

Experimental Protocols
Detailed experimental protocols for the studies cited are not fully available in the public domain.

However, based on the descriptions in the publications, the following methodologies were

employed.

In Vitro Metabolism Studies
Objective: To identify the CYP isozymes responsible for YM758 metabolism and to assess its

potential for CYP inhibition.

Methodology:

Incubation: YM758 was incubated with pooled human liver microsomes in the presence of

an NADPH-generating system.

Metabolite Identification: The reaction mixture was analyzed by liquid chromatography-

mass spectrometry (LC-MS) to identify and quantify the metabolites.
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CYP Inhibition Assay: The inhibitory potential of YM758 on major CYP isozymes (e.g.,

CYP1A2, 2C9, 2C19, 2D6, 3A4) was evaluated by co-incubating YM758 with known probe

substrates for each isozyme. The formation of the substrate-specific metabolite was

measured to determine the IC50 and subsequently the Ki values.

Reaction Phenotyping: To identify the specific CYPs involved in YM758 metabolism,

experiments were conducted using a panel of recombinant human CYP enzymes or by

using specific chemical inhibitors for each CYP isozyme with human liver microsomes.
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Caption: General workflow for in vitro metabolism studies of YM758.

Clinical Development and Status
The development of YM758 for stable angina and atrial fibrillation was discontinued by Astellas

Pharma.[2] The specific reasons for the discontinuation have not been publicly disclosed.
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There is no information available regarding any clinical trials that may have been conducted

with YM758.

Conclusion
YM758 is a selective If channel inhibitor with a well-defined mechanism of action and promising

preclinical pharmacological and pharmacokinetic profiles. Its development was unfortunately

halted, but the information gathered on its chemical properties, metabolism, and in vitro and in

vivo activity provides a valuable case study for researchers in the field of cardiovascular drug

discovery. The data presented in this technical guide can aid in the design of new If inhibitors

and further the understanding of the therapeutic potential and challenges associated with this

class of drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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